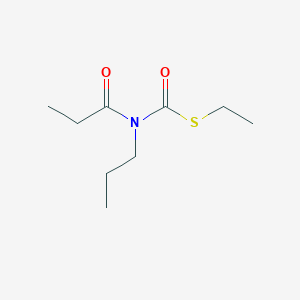
S-Ethyl propanoyl(propyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl propanoyl(propyl)carbamothioate: is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It belongs to the class of thiocarbamates, which are widely used as herbicides and pesticides due to their ability to inhibit specific enzymes in plants and pests.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl propanoyl(propyl)carbamothioate typically involves the reaction of propanoyl chloride with propylamine to form propanoyl(propyl)carbamate. This intermediate is then treated with ethyl mercaptan in the presence of a base to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (20-40°C)
Solvent: Anhydrous solvents like dichloromethane or toluene
Catalyst: Bases such as triethylamine or pyridine
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control
Purification Steps: Including distillation and recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions: S-Ethyl propanoyl(propyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the ethyl or propyl groups with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base
Major Products:
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Corresponding thiols
Substitution Products: Various alkyl or aryl derivatives
Scientific Research Applications
S-Ethyl propanoyl(propyl)carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiocarbamates and related compounds.
Biology: Studied for its effects on enzyme inhibition and potential use as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a herbicide and pesticide due to its ability to inhibit specific enzymes in plants and pests
Mechanism of Action
The mechanism of action of S-Ethyl propanoyl(propyl)carbamothioate involves the inhibition of specific enzymes, particularly those involved in the biosynthesis of essential amino acids in plants and pests. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This leads to the disruption of metabolic pathways and ultimately the death of the target organism .
Comparison with Similar Compounds
- S-Ethyl N,N-dipropylthiocarbamate (EPTC)
- S-Propyl butylethylcarbamothioate (Pebulate)
- S-Ethyl cyclohexylethylcarbamothioate (Cycloate)
Comparison:
- Uniqueness: S-Ethyl propanoyl(propyl)carbamothioate is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other thiocarbamates.
- Activity: While similar compounds like EPTC and Pebulate also act as herbicides, this compound may exhibit different selectivity and potency due to variations in its molecular structure .
Properties
CAS No. |
189688-00-4 |
|---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
S-ethyl N-propanoyl-N-propylcarbamothioate |
InChI |
InChI=1S/C9H17NO2S/c1-4-7-10(8(11)5-2)9(12)13-6-3/h4-7H2,1-3H3 |
InChI Key |
BUXCRJNNHWGAQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)CC)C(=O)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



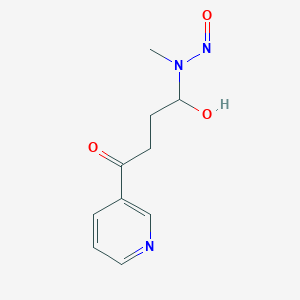

![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
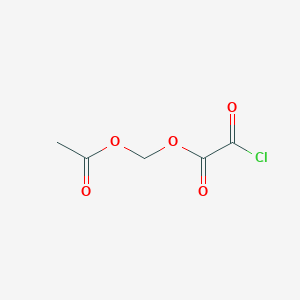
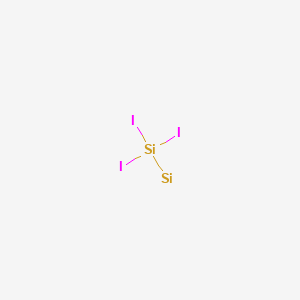
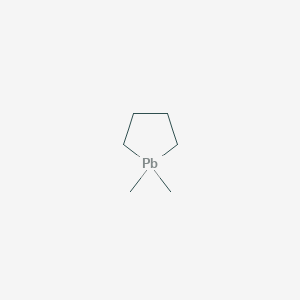
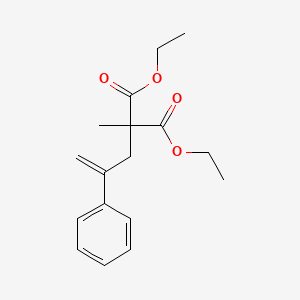
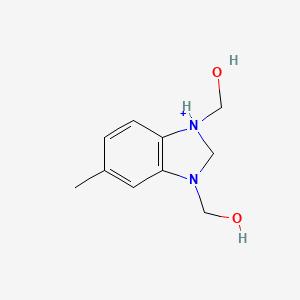
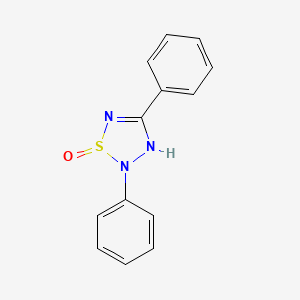
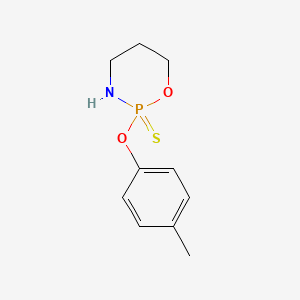
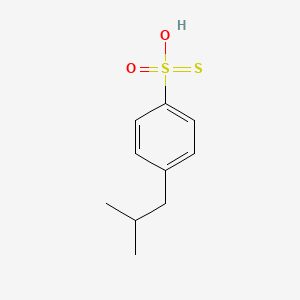
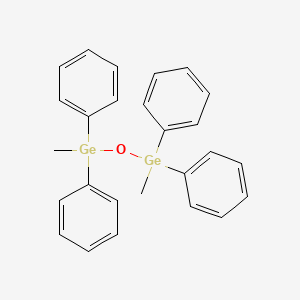
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)
